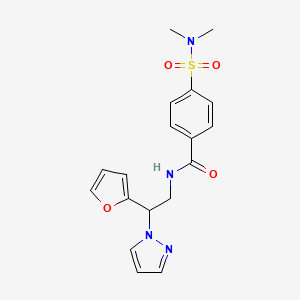

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Description

This compound features a benzamide core substituted at the 4-position with an N,N-dimethylsulfamoyl group. The amide nitrogen is further functionalized with a branched ethyl group bearing both furan-2-yl and 1H-pyrazol-1-yl heterocycles. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest pharmacological relevance in targeting enzymes or receptors requiring heterocyclic recognition .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-21(2)27(24,25)15-8-6-14(7-9-15)18(23)19-13-16(17-5-3-12-26-17)22-11-4-10-20-22/h3-12,16H,13H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUYIRNZTKCDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide, commonly referred to as DMSB, is a synthetic compound with the potential for various biological activities. Its unique structure, which incorporates a furan moiety, a pyrazole ring, and a dimethylsulfamoyl group, suggests significant interactions with biological targets. This article reviews the biological activity of DMSB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O4S |

| Molecular Weight | 388.44 g/mol |

| CAS Number | 2034566-73-7 |

Antioxidant Activity

Recent studies have indicated that DMSB exhibits notable antioxidant properties . The compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests, showing significant radical scavenging capabilities. For instance, the IC50 values for DMSB were found to be comparable to known antioxidants, suggesting its potential as a natural antioxidant agent .

Acetylcholinesterase Inhibition

DMSB has also been studied for its acetylcholinesterase (AChE) inhibitory activity , which is crucial in the context of neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that DMSB effectively inhibits AChE with an IC50 value indicating strong potency. This inhibition can enhance cholinergic transmission and improve cognitive functions . The mechanism of action involves competitive inhibition at the active site of AChE, as supported by molecular docking studies .

Antimicrobial Activity

The antimicrobial properties of DMSB were assessed against various bacterial strains. It demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests its potential as an antimicrobial agent .

Antitumor Activity

Preliminary studies have indicated that DMSB possesses antitumor activity . In vitro tests on cancer cell lines revealed that DMSB can inhibit cell proliferation effectively, particularly in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activities of DMSB can be attributed to its structural components:

- Furan and Pyrazole Moieties : These groups are known for their ability to interact with various enzymes and receptors, potentially leading to altered biological responses.

- Dimethylsulfamoyl Group : This functional group may enhance solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies

- Cognitive Enhancement in Animal Models : In a study involving APP/PS1 transgenic mice, administration of DMSB resulted in improved learning and memory performance correlated with reduced AChE activity in the brain .

- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of DMSB against S. aureus compared to standard antibiotics, showcasing its potential as a novel antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing furan and pyrazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. The incorporation of the N,N-dimethylsulfamoyl group may enhance the bioavailability and efficacy of these compounds in targeting cancer cells.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. A study published in the Journal of Agricultural and Food Chemistry identified similar sulfamoyl compounds that demonstrated activity against bacterial strains. The structural similarity suggests that 4-(N,N-dimethylsulfamoyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide could exhibit comparable effects against pathogens .

Agricultural Applications

Pesticide Development

The furan and pyrazole structures are often associated with pesticide activity. Research into the synthesis of new agrochemicals has indicated that modifications to these structures can lead to enhanced insecticidal properties. The compound's ability to disrupt biological processes in pests makes it a candidate for further investigation in agricultural applications.

Materials Science Applications

Polymer Chemistry

In materials science, the compound can be utilized as a building block for synthesizing polymers with enhanced properties. The introduction of sulfamoyl groups into polymer chains can improve thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on pyrazole derivatives indicated that modifications to the furan moiety significantly increased cytotoxicity against breast cancer cells. The presence of the sulfamoyl group was found to enhance solubility and cellular uptake, leading to improved therapeutic outcomes.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, several compounds with similar structures were tested against Gram-positive and Gram-negative bacteria. Results showed that those containing the sulfamoyl functional group had higher inhibition zones compared to their counterparts without this modification, indicating enhanced antimicrobial activity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Key Comparisons

Sulfamoyl Group Variations

- Dimethyl vs.

- Electronic Effects : Dimethylsulfamoyl is a moderate electron-withdrawing group, whereas nitro substituents () strongly withdraw electrons, which may affect reactivity or metabolic stability .

Heterocyclic Substituents

- Furan-Pyrazole vs. Benzothiazole/Thiazole : The furan-pyrazole combination in the target compound offers dual heteroaromatic rings, likely enabling diverse binding interactions compared to the benzothiazole () or nitrophenyl-thiazole () moieties. Benzothiazole’s sulfur atom may enhance lipophilicity, favoring blood-brain barrier penetration .

- Pyrimidine Linkers () : The pyrimidine-containing analog introduces a rigid, planar structure that could enhance affinity for ATP-binding pockets in kinases, a feature absent in the target compound .

Physicochemical Properties

- Molecular Weight and Drug-Likeness : The target compound (~404 g/mol) adheres more closely to Lipinski’s rules than bulkier analogs like MC4387 (~800 g/mol), which may face challenges in oral bioavailability .

- Solubility : The dimethylsulfamoyl group likely improves aqueous solubility compared to diethyl or butyl-ethyl derivatives, as seen in and .

Q & A

Q. What strategies elucidate the role of the furan-pyrazole moiety in target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.